molecular formula C22H16BrN3O5 B3916959 methyl (3-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate

methyl (3-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate

Cat. No. B3916959
M. Wt: 482.3 g/mol
InChI Key: IYMXYJQKDJOLRZ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (3-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate” is a complex organic compound. It has a molecular formula of C22H16BrN3O5 . It is known to act as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .

Scientific Research Applications

Antiviral Research

Indole derivatives, which include the core structure of AKOS005409968, have been reported to possess antiviral activities. Compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses . The bromophenyl group present in AKOS005409968 could potentially be explored for its efficacy against a range of RNA and DNA viruses, making it a candidate for antiviral drug development.

Anti-inflammatory Studies

The indole moiety is known to play a role in the regulation of inflammatory diseases. Research has indicated that certain indole derivatives can be promising for the development of anti-inflammatory agents . AKOS005409968, with its indole and bromophenyl components, could be investigated for its potential to modulate inflammatory responses in various disease models.

Anticancer Potential

Indole derivatives have been found to have anticancer properties due to their ability to bind with high affinity to multiple receptors . The unique structure of AKOS005409968 might contribute to the discovery of new pharmacophores for cancer treatment, especially considering the presence of the bromophenyl group, which is often found in compounds with antitumor activity.

Antimalarial and Antileishmanial Activities

Compounds bearing the indole ring system have been evaluated for their antimalarial and antileishmanial effects . The structural features of AKOS005409968 could be synthesized and tested against relevant strains of Plasmodium and Leishmania to assess its potential as a treatment for these neglected tropical diseases.

Neuroprotective Research

Indole derivatives have shown promise as neuroprotective agents. The compound AKOS005409968, with its complex structure, could be studied for its ability to inhibit enzymes like MAO-B, which are implicated in neurodegenerative diseases . This application could lead to the development of new treatments for conditions such as Parkinson’s disease.

Enzyme Inhibition for Drug Discovery

The indole and bromophenyl groups in AKOS005409968 are known to interact with various enzymes, potentially inhibiting their activity. This property is crucial in the discovery of new drugs, as enzyme inhibitors play a significant role in treating a wide range of diseases . The compound could be used to screen for inhibition of key enzymes in metabolic pathways, leading to the identification of novel therapeutic targets.

properties

IUPAC Name

methyl 2-[3-[(E)-[1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O5/c1-31-19(27)12-25-11-13(16-4-2-3-5-18(16)25)10-17-20(28)24-22(30)26(21(17)29)15-8-6-14(23)7-9-15/h2-11H,12H2,1H3,(H,24,28,30)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMXYJQKDJOLRZ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (3-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (3-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
methyl (3-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate
Reactant of Route 4
Reactant of Route 4
methyl (3-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate
Reactant of Route 5
methyl (3-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate
Reactant of Route 6
Reactant of Route 6
methyl (3-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.